molecular formula C9H11Cl2NO B13320416 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol

Cat. No.: B13320416
M. Wt: 220.09 g/mol
InChI Key: MJRZLMVDAYXNBF-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol (molecular formula: C₉H₁₁Cl₂NO) is a secondary alcohol and primary amine derivative with a dichlorinated aromatic ring. Structurally, it consists of a propanol backbone substituted at the 1-position by a 2,4-dichlorophenyl group and at the 2-position by an amino group. Key features include:

  • Molecular geometry: 24 atoms (11 H, 9 C, 1 N, 1 O, 2 Cl) arranged with a six-membered aromatic ring, a hydroxyl group, and an amine .
  • Bonding: Contains 24 bonds, including six aromatic bonds, one hydroxyl group, and one primary amine .

Properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRZLMVDAYXNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorine atoms on the phenyl ring can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol, differing in substituent patterns, halogenation, or functional groups:

2-Amino-1-(4-chlorophenyl)propan-1-ol

  • Formula: C₉H₁₂ClNO
  • Key differences :
    • Single chlorine substituent at the para position (vs. 2,4-dichloro).
    • Reported as a colorless to yellow solid, soluble in water and organic solvents .
  • Implications : Reduced halogenation decreases lipophilicity and may lower binding affinity in biological systems compared to dichloro derivatives.

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

  • Formula: C₉H₁₁ClFNO
  • Key differences: Chlorine and fluorine substituents at 2- and 6-positions on the phenyl ring.
  • Applications : Used in research as an intermediate for bioactive molecules .

2-Amino-1-(4-fluorophenyl)propan-1-ol

  • Formula: C₉H₁₂FNO
  • Key differences :
    • Fluorine substituent (para position) instead of chlorine.
    • Smaller atomic radius and higher electronegativity of fluorine alter polarity and reactivity .

Alaninamide Derivatives (Compounds 14 & 15 from )

  • Examples: 14: 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one 15: 2-Amino-1-(4-(3,5-dichlorophenyl)piperazin-1-yl)propan-1-one
  • Key differences: Propanone backbone (vs. propanol) with piperazine rings. Higher molecular weight (C₁₃H₁₇N₃OCl₂) and LC-MS profiles (m/z 303.3) .

Structural and Functional Group Analysis

Compound Molecular Formula Halogen Substituents Functional Groups Key Applications
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 2,4-Cl₂ Secondary alcohol, primary amine Research intermediate
2-Amino-1-(4-chlorophenyl)propan-1-ol C₉H₁₂ClNO 4-Cl Secondary alcohol, primary amine Synthetic intermediate
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 2-Cl, 6-F Secondary alcohol, primary amine Pharmaceutical research
Alaninamide derivatives (14, 15) C₁₃H₁₇N₃OCl₂ 3,4-Cl₂ or 3,5-Cl₂ Ketone, piperazine Antiseizure agents

Substituent Effects on Properties and Activity

  • Fluorine substitution (e.g., 4-F in ) introduces stronger dipole interactions but reduced steric bulk .
  • Functional groups: Secondary alcohols (propanol derivatives) exhibit higher polarity than ketones (e.g., alaninamide derivatives in ), affecting solubility and metabolic pathways. Piperazine-containing analogs () show enhanced pharmacokinetic profiles due to improved water solubility and bioavailability .

Biological Activity

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol, commonly referred to as a derivative of 2-amino alcohols, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dichlorophenyl group and an amino alcohol moiety. The synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropanolamine under controlled conditions to yield the hydrochloride salt. This synthesis pathway allows for the introduction of functional groups that enhance its biological activity.

Biological Activity Overview

The biological activities of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol can be categorized into several key areas:

1. Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties, particularly against Candida albicans. The minimal inhibitory concentration (MIC) values suggest potent activity comparable to established antifungal agents like fluconazole (FLC).

Compound MIC (µg/mL) Comparison
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol8Comparable to FLC (8)
Fluconazole8Standard reference

2. Cytotoxicity

In vitro assays have demonstrated moderate cytotoxicity against various human cell lines. While the compound shows some cytotoxic effects, these are generally observed at higher concentrations.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54935

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Selectivity towards specific isoforms can influence its therapeutic applications and side effect profiles.

Enzyme IC50 (µM)
CYP3A415
CYP2D620

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and interaction with active sites, leading to inhibition or activation of biological pathways. The chlorine atoms on the phenyl ring enhance binding affinity and specificity for certain targets, which may contribute to its pharmacological effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the dichlorophenyl group can significantly alter the biological activity of the compound. For instance, substituents on the phenyl ring can enhance antifungal potency or alter enzyme inhibition profiles.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • A study investigating its antifungal properties found that derivatives exhibited MIC values comparable to fluconazole against Candida albicans .
  • Another research focused on enzyme inhibition demonstrated that it selectively inhibits CYP3A4 and CYP2D6 isoforms, which are essential for drug metabolism .

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